5-(3-Fluoro-4-methoxyphenyl)-3-(4-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrimidine
Description
5-(3-Fluoro-4-methoxyphenyl)-3-(4-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Properties
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-3-(4-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O/c1-12-11-25-20(16(10-23-25)13-3-6-15(21)7-4-13)24-19(12)14-5-8-18(26-2)17(22)9-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWCZBUEDNDZOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C=N2)C3=CC=C(C=C3)F)N=C1C4=CC(=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818328 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-4-methoxyphenyl)-3-(4-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-4-methoxyphenyl)-3-(4-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. For instance, compounds within this class have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and L929 (fibroblast) cells. The unique structural features of 5-(3-Fluoro-4-methoxyphenyl)-3-(4-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrimidine contribute to its efficacy as a potential anticancer agent through mechanisms such as modulation of signaling pathways involved in cell growth and survival .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazolo[1,5-a]pyrimidines have been shown to inhibit the production of pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases. The structure-activity relationship studies indicate that modifications to the pyrazolo[1,5-a]pyrimidine core can enhance anti-inflammatory potency .
Fluorescent Probes
The optical properties of pyrazolo[1,5-a]pyrimidines make them suitable for use as fluorescent probes in biological imaging. The ability to act as lipid droplet biomarkers allows for the visualization of cellular processes in real-time, providing insights into cellular metabolism and disease progression . This application is particularly relevant in cancer research where tracking lipid metabolism can reveal important information about tumor biology.
Synthetic Pathways
The synthesis of this compound involves various chemical reactions that allow for the introduction of specific functional groups that enhance its biological activity. For example, reactions involving boronic acids and other electrophiles have been optimized to yield high-purity derivatives suitable for biological testing .
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)-3-(4-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and are known for their diverse biological activities.
Fluorophenyl derivatives: Compounds with fluorophenyl groups often exhibit enhanced biological activity and stability.
Uniqueness
5-(3-Fluoro-4-methoxyphenyl)-3-(4-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups, which may confer distinct biological properties and reactivity compared to other similar compounds.
Biological Activity
5-(3-Fluoro-4-methoxyphenyl)-3-(4-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHFNO
- CAS Number : 149507-26-6
- Molecular Weight : 300.30 g/mol
Synthesis
The synthesis of this compound involves various synthetic pathways. One common method includes the reaction of appropriate phenolic derivatives with pyrazolo-pyrimidines under specific conditions to yield the target compound.
Example Reaction Conditions:
- Reagents : 3-fluoro-4-methoxyphenylboronic acid, 4-fluorophenyl derivatives.
- Catalysts : Palladium-based catalysts are often used for cross-coupling reactions.
- Solvents : Toluene and ethanol are typically employed in the reaction medium.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and inhibitor of specific enzymes.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar compounds showed IC50 values in the low micromolar range against human cancer cell lines such as HeLa and A549 .
The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways. This inhibition leads to reduced cell viability and induction of apoptosis in cancer cells.
Case Studies
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Study on Antitumor Activity :
- A recent study evaluated the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives in inhibiting tumor growth in vivo. The results showed a significant reduction in tumor size in treated mice compared to controls, with a notable increase in apoptotic markers observed through histological analysis .
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Enzyme Inhibition Studies :
- Another investigation focused on the inhibitory effects of this compound on protein kinases associated with cancer progression. The results indicated that at nanomolar concentrations, the compound effectively inhibited kinase activity, leading to decreased phosphorylation of downstream targets involved in oncogenic signaling pathways .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the standard synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves condensation reactions between aryl precursors (e.g., substituted phenyl rings) and heterocyclic intermediates. For example, refluxing in pyridine or DMF for 5–6 hours with catalysts like ammonium acetate yields derivatives with moderate-to-high purity (60–70% yields). Optimization includes adjusting solvent polarity, temperature (80–120°C), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization (ethanol, dioxane) or column chromatography is critical .
Q. Which spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., fluorine or methoxy groups).
- IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- Elemental Analysis : Ensures purity by matching calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) .
Q. How are solubility and stability profiles assessed for preclinical studies?
Methodological Answer: Solubility is determined via shake-flask methods in buffers (pH 1.2–7.4) or organic solvents (DMSO, ethanol). Stability studies involve HPLC monitoring under accelerated conditions (40°C, 75% humidity) over 1–4 weeks. For example, compounds with electron-withdrawing groups (e.g., -CF₃) exhibit enhanced stability in acidic media .
Advanced Research Questions
Q. How can molecular docking guide the design of pyrazolo[1,5-a]pyrimidine derivatives for specific biological targets?
Methodological Answer: Docking software (AutoDock, Schrödinger) predicts binding modes by aligning the compound’s 3D structure (optimized via DFT calculations) with target active sites (e.g., kinase ATP pockets). Key parameters include binding energy (ΔG < -8 kcal/mol) and hydrogen-bond interactions (e.g., fluorophenyl groups with Arg/Lys residues). Validation via MD simulations (100 ns) assesses stability of ligand-receptor complexes .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
Methodological Answer:
- SAR Analysis : Systematic substitution of functional groups (e.g., replacing 4-methoxyphenyl with 3-fluorophenyl) followed by in vitro assays (IC₅₀ measurements).
- Off-Target Profiling : Use kinase panels or proteome-wide screens to identify unintended interactions.
- Metabolite Identification : LC-MS/MS detects active metabolites that may explain discrepancies .
Q. How are reaction pathways optimized for halogenated derivatives to enhance selectivity?
Methodological Answer:
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency for aryl-halogen bonds.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.
- Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 6 hours) while maintaining >90% selectivity for fluorinated products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
